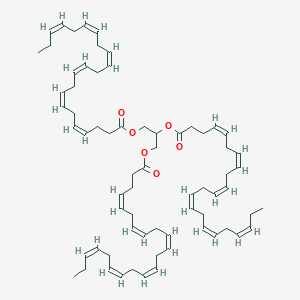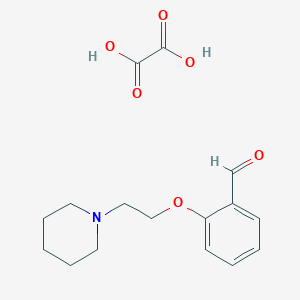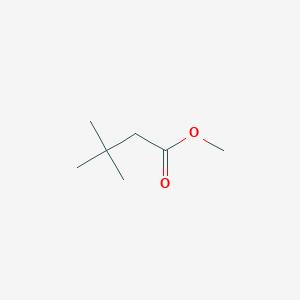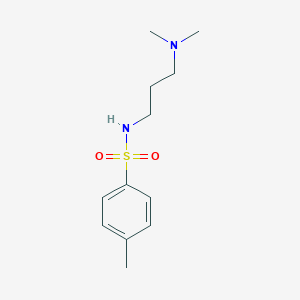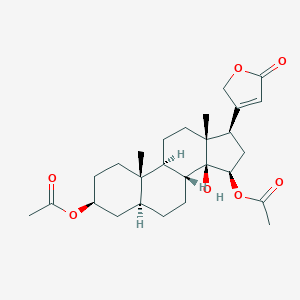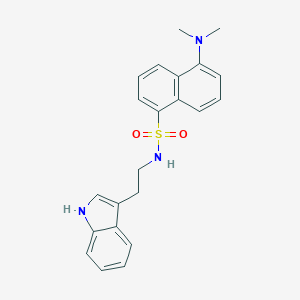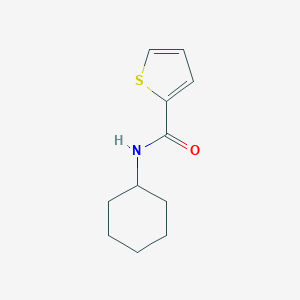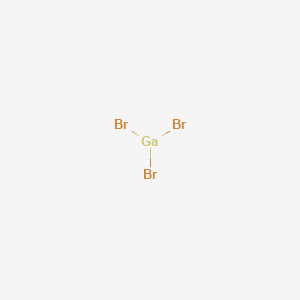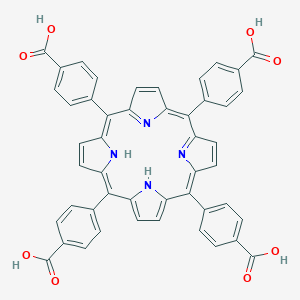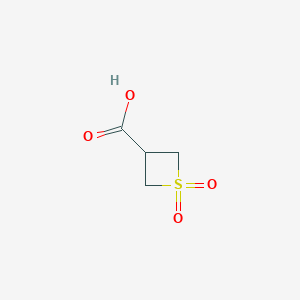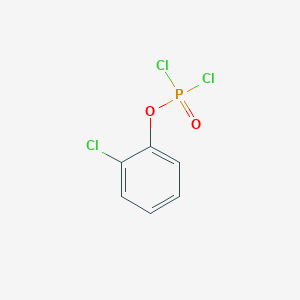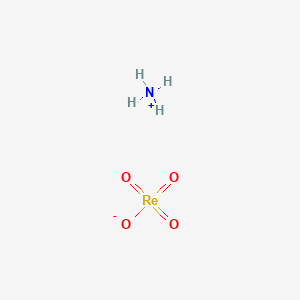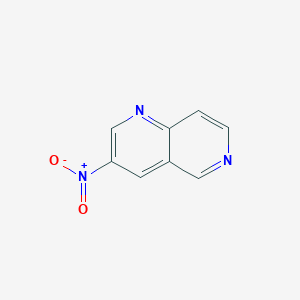
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl-) is a chemical compound that is commonly known as ethylbenzene. It is an organic compound that is widely used in various industries, including the production of plastics, rubber, and other synthetic materials. Ethylbenzene is also used as a solvent and as a component in gasoline.
Mécanisme D'action
The mechanism of action of ethylbenzene is not fully understood. It is believed to act as a central nervous system depressant and may affect the metabolism of other chemicals in the body. Ethylbenzene has also been shown to have some mutagenic and carcinogenic properties.
Effets Biochimiques Et Physiologiques
Ethylbenzene has been shown to have a number of biochemical and physiological effects. It can cause irritation of the eyes, skin, and respiratory tract. It can also cause dizziness, headache, and nausea. Long-term exposure to ethylbenzene has been associated with an increased risk of cancer, particularly leukemia and lymphoma.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylbenzene is widely used in laboratory experiments due to its solubility in water and other solvents. It is also relatively inexpensive and easy to obtain. However, it can be hazardous to handle and requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on ethylbenzene. One area of interest is its potential use in the treatment of cancer. Researchers are also studying the effects of ethylbenzene on the environment and its potential impact on human health. Further research is needed to fully understand the mechanism of action of ethylbenzene and its potential applications in various fields.
In conclusion, ethylbenzene is a widely used chemical compound that has been extensively studied for its various applications in different fields. It is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. Ethylbenzene has been shown to have a number of biochemical and physiological effects, including irritation of the eyes, skin, and respiratory tract, as well as an increased risk of cancer with long-term exposure. While it is widely used in laboratory experiments, it requires careful handling and disposal due to its hazardous nature. There are many potential future directions for research on ethylbenzene, including its potential use in the treatment of cancer and its impact on the environment and human health.
Méthodes De Synthèse
Ethylbenzene is synthesized by the reaction of benzene with ethylene in the presence of a catalyst. The catalyst used in this reaction is usually aluminum chloride or iron chloride. The reaction produces ethylbenzene and hydrogen gas as byproducts.
Applications De Recherche Scientifique
Ethylbenzene has been extensively studied for its various applications in different fields. It is used as a solvent in the chemical industry and as a component in gasoline. Ethylbenzene is also used in the production of styrene, which is used in the production of plastics and other synthetic materials. It has been studied for its potential use in the treatment of cancer, as well as its effects on the environment.
Propriétés
Numéro CAS |
10311-74-7 |
|---|---|
Nom du produit |
Benzene, 1,1'-(1,2-ethenediyl)bis(2-methyl- |
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-(2-methylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16/c1-13-7-3-5-9-15(13)11-12-16-10-6-4-8-14(16)2/h3-12H,1-2H3/b12-11+ |
Clé InChI |
ARZIVALJTPLLHF-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/C2=CC=CC=C2C |
SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
SMILES canonique |
CC1=CC=CC=C1C=CC2=CC=CC=C2C |
Autres numéros CAS |
36888-18-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



